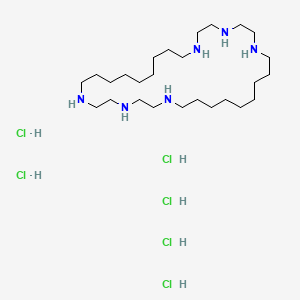![molecular formula C12H15NO2 B560914 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol CAS No. 108365-68-0](/img/structure/B560914.png)
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Azatricyclo[64104,13]trideca-1(13),2,4-triene-3,5-diol is a complex organic compound characterized by its unique indenoazepine structure
Vorbereitungsmethoden
The synthesis of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indenoazepine core, followed by the introduction of hydroxyl groups at specific positions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Chemischer Reaktionen
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol can be compared with other similar compounds, such as:
1H-Indeno[1,7-cd]azepine derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring system.
Indenoazepine analogs: These analogs have variations in the ring structure or the position of substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific hydroxylation pattern and the resulting chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
108365-68-0 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.257 |
InChI |
InChI=1S/C12H15NO2/c14-10-5-7-3-4-13-6-8-1-2-9(11(7)8)12(10)15/h5,8,13-15H,1-4,6H2 |
InChI-Schlüssel |
KAOFNKCBYUSSID-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1CNCCC3=CC(=C2O)O |
Synonyme |
1H-Indeno[1,7-cd]azepine-6,7-diol, 2,3,4,8,9,9a-hexahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron](/img/structure/B560835.png)

![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)




![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)

